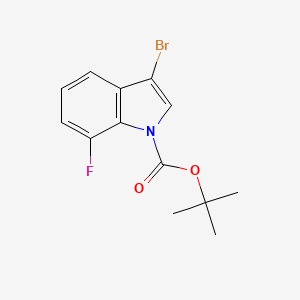

1,1-Dimethylethyl 3-bromo-7-fluoro-1H-indole-1-carboxylate

Description

1,1-Dimethylethyl 3-bromo-7-fluoro-1H-indole-1-carboxylate is a substituted indole derivative with a tert-butyl ester group at the 1-position, a bromine atom at the 3-position, and a fluorine atom at the 7-position. Indole derivatives are widely explored for their pharmacological properties, and the bromo/fluoro substituents may enhance electrophilic reactivity or metabolic stability in drug development contexts . The tert-butyl group likely confers steric protection to the ester moiety, improving stability during synthetic transformations such as cross-coupling reactions .

Properties

IUPAC Name |

tert-butyl 3-bromo-7-fluoroindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrFNO2/c1-13(2,3)18-12(17)16-7-9(14)8-5-4-6-10(15)11(8)16/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNRAIHNRTXQGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1,1-Dimethylethyl 3-bromo-7-fluoro-1H-indole-1-carboxylate typically involves several steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-7-fluoroindole.

Reaction Conditions: The indole derivative is reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form the desired compound.

Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using automated reactors and continuous flow systems.

Chemical Reactions Analysis

1,1-Dimethylethyl 3-bromo-7-fluoro-1H-indole-1-carboxylate undergoes various chemical reactions:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to different functionalized derivatives.

Common Reagents and Conditions: Typical reagents include bases like sodium hydride, and conditions may involve solvents like tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature.

Major Products: The reactions yield various substituted indole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1,1-Dimethylethyl 3-bromo-7-fluoro-1H-indole-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s derivatives are investigated for their biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Potential therapeutic applications are explored, particularly in drug development for treating various diseases.

Industry: The compound is used in the development of new materials and as a precursor for manufacturing pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl 3-bromo-7-fluoro-1H-indole-1-carboxylate involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate (CAS: 155134-38-6)

- Structural Differences :

- Applications : Such trifluoromethylated indoles are valuable in agrochemicals and pharmaceuticals due to enhanced lipophilicity and metabolic resistance .

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid (CAS: 16381-48-9)

- Structural Differences :

- Reactivity : Chlorine, while less reactive than bromine, still allows for functionalization via Ullmann or Buchwald-Hartwig couplings.

1-tert-Butyl-7-ethyl 3-Bromoindazole-1,7-dicarboxylate ()

- Core Heterocycle : Indazole (two adjacent nitrogen atoms) vs. indole (one nitrogen).

- Substituents : Bromo at position 3 and dual ester groups.

- Reactivity : The tert-butyl ester in this compound, like the target molecule, likely stabilizes the structure during palladium-catalyzed cross-coupling with phenylboronic acid .

Data Tables

Table 1: Structural and Physicochemical Comparison

Notes

Limitations : Direct experimental data on the target compound is absent in the provided evidence; comparisons are extrapolated from structurally related molecules.

Research Gaps : Detailed pharmacokinetic or thermodynamic studies (e.g., logP, solubility) are needed for the target compound.

Biological Activity

1,1-Dimethylethyl 3-bromo-7-fluoro-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR), supported by relevant data tables and case studies.

- Molecular Formula : C12H12BrFNO2

- Molecular Weight : 303.13 g/mol

- CAS Number : 1024677-85-7

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of indole derivatives, including 1,1-Dimethylethyl 3-bromo-7-fluoro-1H-indole-1-carboxylate. The compound was evaluated against various bacterial and fungal pathogens.

Table 1: Antimicrobial Activity Against Selected Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | ≤ 0.25 µg/mL |

| Cryptococcus neoformans | ≤ 0.25 µg/mL |

| Escherichia coli | > 32 µg/mL |

The compound exhibited significant activity against MRSA and Cryptococcus neoformans, with MIC values indicating potent inhibition. Notably, the presence of bromine and fluorine substituents on the indole ring appears to enhance antimicrobial efficacy.

Cytotoxicity Studies

Cytotoxicity assessments were conducted using human embryonic kidney cells (HEK293). The results indicated that while some derivatives showed cytotoxic effects, 1,1-Dimethylethyl 3-bromo-7-fluoro-1H-indole-1-carboxylate demonstrated favorable selectivity with minimal cytotoxicity at concentrations below 32 µg/mL.

Table 2: Cytotoxicity Results

| Compound | Cytotoxicity (IC50) |

|---|---|

| 1,1-Dimethylethyl 3-bromo-7-fluoro-1H-indole-1-carboxylate | > 32 µg/mL |

| Other tested indole derivatives | ≤ 16 µg/mL |

This selectivity suggests that the compound could be a promising candidate for further development as an antimicrobial agent with reduced toxicity.

Structure-Activity Relationship (SAR)

The biological activity of indole derivatives is often influenced by their structural features. The presence of halogen atoms such as bromine and fluorine has been correlated with increased activity against certain pathogens. In a comparative study of various indole derivatives, it was observed that:

- Bromine Substitution : Compounds with bromine at the 3-position showed enhanced activity against MRSA.

- Fluorine Substitution : The addition of fluorine at the 7-position contributed to improved antifungal properties.

These findings underscore the importance of specific substitutions in modulating biological activity.

Case Studies

Case Study 1: Antimicrobial Screening

In a comprehensive screening of synthetic indole derivatives, several compounds were evaluated for their ability to inhibit MRSA growth. Among these, the compound in focus exhibited one of the lowest MIC values, highlighting its potential as a lead compound for further exploration in drug development targeting resistant bacterial strains .

Case Study 2: Selective Antifungal Activity

A separate investigation into antifungal properties revealed that the compound effectively inhibited Cryptococcus neoformans, with researchers noting its lack of cytotoxic effects on human cells. This characteristic positions it as a viable candidate for antifungal therapy without significant side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.